Indanthrene Red Brown 5RF

Description

Historical Context of Vat Dye Chemistry and Indanthrene Innovations

Evolution of Synthetic Colorants and Their Impact on Organic Chemistry

The field of dye chemistry was fundamentally transformed in the mid-19th century, shifting from a reliance on natural colorants to the creation of synthetic alternatives in laboratory and industrial settings. academicjournals.orgicrc.ac.ir A pivotal moment in this evolution was the accidental discovery of mauveine in 1856 by William Henry Perkin, which catalyzed the birth of the synthetic dye industry. synthetic-dyes.com This event spurred intense research and development, particularly in Germany, where companies like BASF, founded in 1865, began to dominate the industry by exploring colorants derived from coal tar. archive.orgacademicjournals.org

The rise of synthetic dyes had a profound impact on the advancement of organic chemistry. academicjournals.org The need to understand the structures of both natural dyes like indigo (B80030) and alizarin, and the new synthetic colorants, drove progress in structural theory, including the understanding of the benzene (B151609) ring. wikipedia.org This period marked one of the first instances where directed scientific research led to the regular development of new commercial products, fostering a powerful synergy between academic chemistry and industrial application. icrc.ac.irvulcanchem.com The creation of thousands of synthetic dyes not only provided a vast and vibrant new palette for textiles but also laid the groundwork for significant progress in organic synthesis and the broader chemical industry. academicjournals.org

Pioneering Discoveries in the Indanthrene Series

At the turn of the 20th century, a significant milestone in vat dye chemistry was achieved by the German chemical company BASF. academicjournals.org In 1901, chemist René Bohn, while attempting to create a dye that combined the properties of indigo and alizarin, discovered a brilliant blue dye with exceptional fastness to light and washing. archive.orgijrpr.comacademicjournals.org This compound was named Indanthrene, a name derived from "Indigo from anthracene." academicjournals.orgchemicalbook.com The discovery of Indanthrene Blue RS marked the creation of the first synthetic anthraquinone (B42736) vat dye and opened a major new area of development. ijrpr.comacademicjournals.org

This innovation quickly led to the expansion of the Indanthrene series, with the development of over two hundred related dyes by the end of the century, offering a wide spectrum of colors. academicjournals.org These high-quality vat dyes created new opportunities in textile dyeing and printing due to their superior durability. ijrpr.com The successful commercialization of the Indanthrene series was also aided by the development of effective reducing agents, such as hydrosulfite, which were necessary to convert the water-insoluble dyes into their soluble leuco form for application. ijrpr.comwikipedia.org

Academic Significance of Indanthrene Red Brown 5RF within the Vat Dye Class

This compound, also identified as Vat Brown 25 and C.I. 69020, holds academic significance due to its complex anthraquinone structure and characteristic properties as a vat dye. worlddyevariety.comp2infohouse.org It is a red-light brown powder that is insoluble in water. worlddyevariety.com Its application relies on the fundamental principle of vat dyeing: reduction in an alkaline medium to a soluble leuco form, which has an affinity for cellulosic fibers, followed by oxidation back to the insoluble pigment form within the fiber. synthetic-dyes.comwikipedia.org This process imparts high wash and light fastness, making it a benchmark for durable coloration. nih.gov

The compound's robust structure, derived from the condensation and cyclization of N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(5-chloro-4-methoxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, makes it a model for studying the chemical properties of higher condensed aromatic ring systems. worlddyevariety.comijrpr.comchemicalbook.com Its behavior in concentrated sulfuric acid, where it forms a purple solution, and the distinct colors of its alkaline (red-brown) and acid (brown) leuco forms provide points for analytical characterization. worlddyevariety.com The dye is primarily used for cotton and polyester/cotton blends, valued for its good levelness in dyeing applications. worlddyevariety.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Common Name | This compound | archive.org |

| C.I. Name | Vat Brown 25 | worlddyevariety.comp2infohouse.org |

| C.I. Number | 69020 | p2infohouse.org |

| CAS Number | 6247-46-7 | worlddyevariety.combvsalud.org |

| Molecular Formula | C₄₃H₂₅N₃O₇ | worlddyevariety.combvsalud.org |

| Molecular Weight | 695.67 g/mol | worlddyevariety.combvsalud.org |

| Appearance | Red-light brown / Purple-red powder | worlddyevariety.com |

| Solubility | Insoluble in water | worlddyevariety.com |

Current Research Frontiers and Unanswered Questions Pertaining to this compound

While this compound is a well-established dye, current research frontiers for the broader class of anthraquinone vat dyes point to several areas of ongoing investigation. A primary research focus is the environmental fate of these compounds. Anthraquinone dyes are known for their resistance to degradation due to their fused aromatic structures, which can lead to persistence in the environment. frontiersin.orgacademicjournals.org Consequently, a significant research question is the development of effective and environmentally benign methods for the decolorization and biodegradation of wastewater containing these dyes. frontiersin.orggoogle.com Studies on related anthraquinone dyes like Vat Red 10 and Vat Brown R explore the use of microorganisms to break down these complex molecules, but specific pathways and optimization for compounds like this compound remain an open area of inquiry. academicjournals.orggoogle.com

Another frontier involves expanding the application of vat dyes beyond traditional cellulosic fibers. researchgate.net The conventional high-alkalinity vatting process is unsuitable for protein fibers like wool or many synthetic fibers. wikipedia.org Research into novel dyeing methods, potentially using different reducing agents or dyeing media, could unlock new applications for dyes like this compound on materials such as nylon or polyester, improving properties like light and wash fastness on these substrates. researchgate.net Furthermore, a deeper understanding of the photophysical and electronic properties of these complex molecules could lead to their use in materials science, an area where many organic dyes have found new roles, but which remains largely unexplored for this specific compound.

Methodological Approaches in this compound Investigations

The investigation of this compound employs established methodologies from synthetic and analytical chemistry. Its synthesis is a multi-step process involving the condensation of N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(5-chloro-4-methoxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, followed by a cyclization reaction to form the final complex polycyclic structure. worlddyevariety.comchemicalbook.com

The primary methodological approach for its application in dyeing is the vatting process. wikipedia.org This involves the chemical reduction of the insoluble pigment in an alkaline bath, typically using sodium hydrosulfite as the reducing agent and sodium hydroxide (B78521) to ensure solubility. frontiersin.orgijrpr.com This creates the water-soluble leuco salt of the dye. wikipedia.org The cellulosic material is immersed in this solution, allowing the leuco dye to be absorbed. synthetic-dyes.com Subsequent oxidation, often by exposure to air, regenerates the insoluble parent dye molecule, trapping it within the fiber matrix. wikipedia.org Analytical characterization often involves spectroscopic methods. For instance, its behavior when dissolved in concentrated sulfuric acid produces a distinct purple solution, which can be analyzed to confirm its identity. worlddyevariety.com Modern research on related vat dyes also employs techniques like UV-vis spectroscopy and FT-IR analysis to study degradation pathways and identify metabolites. google.com

Properties

CAS No. |

6247-46-7 |

|---|---|

Molecular Formula |

C43H25N3O7 |

Molecular Weight |

695.7 g/mol |

IUPAC Name |

N-(28-benzamido-11-methoxy-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2(15),3,5(14),7,9,11,17,20,22,24,27-dodecaen-8-yl)benzamide |

InChI |

InChI=1S/C43H25N3O7/c1-53-30-19-18-28(44-42(51)21-10-4-2-5-11-21)32-34(30)41(50)31-26(40(32)49)17-16-23-27-20-29(45-43(52)22-12-6-3-7-13-22)33-35(37(27)46-36(23)31)39(48)25-15-9-8-14-24(25)38(33)47/h2-20,46H,1H3,(H,44,51)(H,45,52) |

InChI Key |

RPQNSJZVMKWIRT-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C5=C(C=C4)C6=CC(=C7C(=C6N5)C(=O)C8=CC=CC=C8C7=O)NC(=O)C9=CC=CC=C9 |

Canonical SMILES |

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C5=C(C=C4)C6=CC(=C7C(=C6N5)C(=O)C8=CC=CC=C8C7=O)NC(=O)C9=CC=CC=C9 |

Other CAS No. |

6247-46-7 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for Indanthrene Red Brown 5rf

Elucidation of Reaction Mechanisms in Indanthrene Red Brown 5RF Synthesis

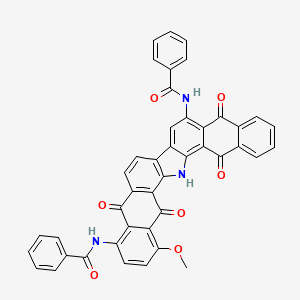

This compound, also known as C.I. Vat Brown 25, is a complex anthraquinone-based vat dye. nih.gov Its intricate molecular structure, N-(28-benzamido-11-methoxy-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.0²,¹⁵.0⁵,¹⁴.0⁷,¹².0¹⁸,²⁷.0²⁰,²⁵]nonacosa-1(29),2(15),3,5(14),7,9,11,17,20,22,24,27-dodecaen-8-yl)benzamide, suggests a multi-step synthesis involving the formation of a large, fused polycyclic aromatic system that incorporates anthraquinone (B42736) and carbazole (B46965) units. nih.gov

The synthesis of complex anthraquinone dyes typically relies on fundamental reactions such as sulfonation or nitration of a core anthraquinone molecule. wikipedia.org These initial steps introduce functional groups that can be subsequently replaced through nucleophilic substitution reactions with amines, alkylamines, or alkoxides to build more complex structures. wikipedia.org For instance, a key intermediate for many dyes, 1-aminoanthraquinone (B167232), can be produced by reacting anthraquinone sulfonic acid with ammonia (B1221849) or by reducing nitroanthraquinone. wikipedia.org

The formation of the core structure of this compound likely involves condensation and cyclization reactions between various aminoanthraquinone precursors. The synthesis of the related Indanthrene Blue RS, for example, proceeds through a base-induced dimerization of 2-aminoanthraquinone (B85984) at high temperatures (220–235 °C). atamanchemicals.com It is probable that the synthesis of this compound follows a similarly complex pathway, involving the carefully controlled condensation of multiple precursor molecules to form the final fused ring system. The presence of benzamide (B126) groups indicates a final or intermediate step involving acylation with a benzoyl derivative.

A critical aspect of all vat dyes, including this compound, is the "vatting" process, which is a chemical reduction. ebsco.comwho.int This mechanism does not synthesize the dye but makes it applicable. The insoluble dye is converted into a water-soluble "leuco" form using a reducing agent in an alkaline solution. textilelearner.netblogspot.com This soluble form has an affinity for textile fibers. Once absorbed by the fiber, it is re-oxidized back to its insoluble, colored form, trapping it within the fiber matrix. ebsco.com This reduction-oxidation mechanism is fundamental to the high fastness properties of vat dyes. sdc.org.uk

Exploration of Precursor Molecule Synthesis and Reactivity Profiles

The synthesis of a complex molecule like this compound is contingent on the availability and reactivity of its precursor molecules. Analysis of its structure points to several key classes of precursors:

Anthraquinone Derivatives: The core of the dye is built from anthraquinone units. Key starting materials in this family include 1-aminoanthraquinone and 2-aminoanthraquinone. These are typically synthesized industrially from anthraquinone via nitration followed by reduction, or sulfonation followed by amination. wikipedia.org Another vital precursor for many acid anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is known for its reactivity where the bromine atom is readily displaced by amines. wikipedia.org

Carbazole Precursors: The fused ring system contains a carbazole moiety, a nitrogen-containing heterocyclic compound. The synthesis would require precursors that can undergo cyclization to form this structure under the reaction conditions.

Benzoylating Agents: The presence of two benzamide groups, -NHC(=O)C₆H₅, in the final structure necessitates the use of a benzoylating agent, such as benzoyl chloride or benzoic anhydride. These would react with amino groups on the large polycyclic intermediate to form the stable amide linkages.

The reactivity of these precursors is governed by the principles of aromatic chemistry. The anthraquinone skeleton can undergo both electrophilic and nucleophilic substitution. The introduction of electron-donating groups like amino or hydroxyl groups activates the ring system and influences the position of subsequent reactions, which is crucial for building the desired isomer. wikipedia.org The lone pair of electrons on the amino groups of precursors like 1-aminoanthraquinone, for example, can engage in nucleophilic attacks, which is a key step in condensation and cyclization reactions. scirp.org

Table 1: Key Precursor Classes for this compound Synthesis

Development of Novel Synthetic Routes for Enhanced Selectivity and Yield

Traditional synthesis of complex vat dyes often involves harsh conditions, such as high temperatures and strong bases, which can lead to side reactions and lower yields. atamanchemicals.com Modern organic chemistry offers novel synthetic routes that can provide greater selectivity and efficiency.

One prominent area of development is the use of transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki and Sonogashira cross-coupling reactions , which utilize palladium catalysts, have been successfully employed to synthesize novel anthraquinone dyes under mild conditions (room temperature) and in the open air. tandfonline.com These methods allow for the precise formation of carbon-carbon bonds between different aromatic precursors. Such a strategy could be adapted for the synthesis of the this compound backbone, potentially offering a more controlled and higher-yielding alternative to classical condensation chemistry.

These modern routes stand in contrast to traditional methods which often involve multi-step, linear syntheses with challenging purification at each stage.

Table 2: Comparison of Synthetic Routes for Complex Dyes

Catalytic Methodologies in Vat Dye Production Relevant to this compound

Catalysis plays a crucial role in both the synthesis of the dye molecule and its application (vatting).

In Synthesis: As mentioned previously, palladium catalysts are central to modern cross-coupling reactions that can be used to construct the dye's carbon skeleton. tandfonline.com These catalytic cycles allow for reactions to occur under much milder conditions than non-catalytic alternatives, saving energy and improving selectivity.

In Application (Vatting): The production of a dyed textile requires the reduction of the insoluble vat dye pigment. The traditional reducing agent, sodium dithionite (B78146) (also known as sodium hydrosulfite), is effective but environmentally problematic due to the production of sulfite (B76179) and sulfate (B86663) by-products. acs.orgresearchgate.net Catalytic methods are being developed to replace or enhance this process:

Borohydride (B1222165) Systems: A patented process describes the use of potassium borohydride in the presence of sodium bisulfite, which significantly speeds up the vatting process. google.com The use of dimethyl sulfoxide (B87167) (DMSO) as a catalyst in this system was also shown to accelerate the reduction. google.com A more recent innovation involves combining sodium borohydride with an iron catalyst, which offers a more potent and controlled reduction. ascensusspecialties.com

Electrocatalytic Hydrogenation (ECH): This is a cutting-edge approach that uses electricity to reduce the dye. A novel system employing a molybdenum disulfide (MoS₂) catalyst has been shown to achieve over 95% dye reduction efficiency for indigo (B80030). acs.org This method enhances the co-adsorption of hydrogen and the dye molecule on the catalyst surface, leading to efficient reduction without the need for chemical reducing agents. acs.org Such electrochemical methods offer tremendous environmental benefits by minimizing chemical consumption and effluent load. researchgate.net

Green Chemistry Principles in this compound Synthesis Optimization

The optimization of the synthesis and application of this compound can be guided by the 12 Principles of Green Chemistry. acs.org

Waste Prevention: The primary goal is to design processes that generate less waste. Replacing stoichiometric reducing agents like sodium dithionite with catalytic systems (electrochemical or borohydride-based) directly addresses this by eliminating the formation of large quantities of sulfate and sulfite waste. acs.orgresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Modern synthetic routes like palladium-catalyzed cross-coupling reactions are often more atom-economical than classical condensation reactions, which can produce water or other small molecules as by-products for every bond formed.

Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity. The development of greener reducing agent systems, such as catalyzed sodium borohydride, whose by-products are more benign than those from dithionite, is a key example. ascensusspecialties.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of palladium catalysts in synthesis tandfonline.com and advanced catalysts like MoS₂ or iron complexes in the vatting process acs.orgascensusspecialties.com are prime examples of this principle in action. Catalysts reduce energy consumption, increase reaction rates, and lower the amount of waste generated.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. acs.org While not specifically detailed for this dye, the development of highly selective catalysts could obviate the need for protecting groups on the precursor molecules, thus shortening the synthetic route and reducing waste.

Table 3: Application of Green Chemistry to Vat Dye Processes

Table of Mentioned Compounds

Table 4: List of Chemical Compounds

Structural Elucidation and Advanced Spectroscopic Characterization of Indanthrene Red Brown 5rf

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry is a fundamental technique for confirming the elemental composition of a molecule with high accuracy. For Indanthrene Red Brown 5RF, an HRMS analysis would be expected to yield a molecular ion peak that corresponds closely to its calculated exact mass. Furthermore, fragmentation analysis would provide valuable insights into the compound's structure by breaking it down into smaller, identifiable pieces. However, specific experimental HRMS data, including measured mass-to-charge ratios and fragmentation patterns for this compound, are not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts and splitting patterns. Similarly, a ¹³C NMR spectrum would provide information on the various carbon environments within the molecule. The complexity of the this compound structure suggests that its NMR spectra would be intricate, and a detailed analysis would be necessary for complete assignment. Unfortunately, no published ¹H or ¹³C NMR data for this specific compound could be located.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are essential for assembling the complete structural puzzle of a complex molecule like this compound.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to connect different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, aiding in the determination of the molecule's stereochemistry and conformation. A comprehensive set of these 2D NMR experiments would be required for an unambiguous structural assignment. Regrettably, no such experimental data is publicly available.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule and can also provide information about its conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups, such as C=O (carbonyl), N-H (amine/amide), C-O (ether), and aromatic C-H and C=C stretching and bending vibrations. A detailed table of these vibrational modes and their corresponding frequencies would be a key component of the compound's characterization. However, a specific FT-IR spectrum and its corresponding data table for this compound are not documented in the available resources.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetrical vibrations. A Raman spectrum of this compound would help to further confirm the presence of various functional groups and provide insights into the skeletal structure of the molecule. As with the other techniques, specific Raman spectral data for this compound could not be found.

Electronic Absorption and Emission Spectroscopy for Chromophore Characterization

Electronic spectroscopy is fundamental to understanding the color and photophysical properties of a dye. It involves probing the electronic transitions within the molecule upon interaction with ultraviolet and visible light.

UV-Visible Spectroscopy for λmax and Extinction Coefficient Determination

UV-Visible spectroscopy is a primary technique used to determine the wavelength of maximum absorption (λmax), which is directly related to the color of the compound, and the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Table 1: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| λmax (nm) | Data not available | Not applicable |

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Key parameters include the emission wavelength and the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process atto-tec.comspringernature.comatto-tec.com.

There is no specific experimental data available in the public domain regarding the fluorescence properties of this compound. Research on its emission spectrum or a quantitative analysis of its fluorescence quantum yield could not be located. Such studies would be necessary to evaluate its potential for applications where luminescence is a critical property.

Table 2: Fluorescence Data for this compound

| Parameter | Value |

|---|---|

| Emission λmax (nm) | Data not available |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides details on lattice parameters, space group, and can identify different crystalline forms, or polymorphs, which can significantly impact a pigment's physical properties like color, solubility, and stability.

Detailed crystallographic data for this compound is absent from the available scientific literature. No published studies on its single-crystal structure or powder XRD analysis that would elucidate its solid-state conformation, packing, or potential polymorphism were found.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Lattice Parameters (a, b, c, α, β, γ) | Data not available |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components in a mixture, assessing the purity of a compound, and isolating isomers curtin.edu.autandfonline.com. For complex vat dyes, HPLC is a particularly crucial quality control tool najah.edusdc.org.uk.

Despite the importance of these methods, no specific studies detailing the HPLC or GC analysis of this compound were identified. Information regarding retention times, mobile phase compositions, or specific methods for assessing the purity or separating potential isomers of this compound is not documented in the searched sources.

Table 4: Chromatographic Data for this compound

| Technique | Purity (%) | Isomers Separated |

|---|---|---|

| HPLC | Data not available | Data not available |

Mechanistic Studies of Indanthrene Red Brown 5rf Degradation and Environmental Fate

Photolytic Degradation Pathways and Kinetics of Indanthrene Red Brown 5RF

Photolytic degradation, particularly through advanced oxidation processes (AOPs), is a promising method for the breakdown of recalcitrant dye molecules like this compound. This process typically involves the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack the dye's chromophore, leading to its decolorization and eventual mineralization. nih.govnih.gov

While specific studies on the photolytic degradation of this compound are limited, research on other anthraquinone (B42736) vat dyes, such as Vat Yellow 4, provides valuable insights into the potential degradation mechanisms. The photocatalytic degradation of Vat Yellow 4 using titanium dioxide (TiO2) under UV and solar irradiation has been shown to be effective. researchgate.net The degradation process generally follows pseudo-first-order kinetics. researchgate.netdeswater.com

Influence of Light Spectrum and Intensity on Photostability

The photostability of this compound is significantly influenced by the spectrum and intensity of the light source. Vat dyes, in general, are more resistant to light degradation compared to water-soluble dyes. researchgate.net The degradation process is substantially accelerated in the presence of a photocatalyst like TiO2 and UV irradiation, which provides the necessary energy to activate the catalyst and generate reactive oxygen species. nih.govresearchgate.net

The rate of degradation typically increases with increasing light intensity up to a certain point, beyond which the reaction rate may level off due to limitations in mass transfer or the number of available catalytic sites. ajol.info For instance, in the photocatalytic degradation of Reactive Blue 19, another anthraquinone dye, the decolorization rate increased with UV intensity. ajol.info This is attributed to a higher generation of hydroxyl radicals, which are the primary agents of oxidative degradation. ajol.info

The following table, based on data from the degradation of a similar anthraquinone dye, illustrates the effect of varying light intensity on degradation efficiency.

| Light Intensity (μW/cm²) | Decolorization Efficiency (%) after 10 min |

| 730 | 29.70 |

| 1950 | 87.79 |

| Data derived from studies on Reactive Blue 19 degradation and is intended to be illustrative for anthraquinone dyes. ajol.info |

Identification and Analysis of Photodegradation Byproducts

The photocatalytic degradation of anthraquinone dyes results in the formation of various intermediate byproducts before complete mineralization to CO2, H2O, and inorganic ions. The degradation pathway often involves the cleavage of the anthraquinone structure. nih.gov For example, in the degradation of the anthraquinone dye Reactive Blue 5 by a peroxidase enzyme, which mimics oxidative degradation pathways, phthalic acid was identified as a major byproduct. nih.govresearchgate.net

The identification of byproducts is crucial for assessing the detoxification of the wastewater, as some intermediates can be more toxic than the parent dye molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to identify these degradation products. nih.gov While specific byproducts for this compound have not been detailed in the available literature, the degradation of other anthraquinone dyes suggests that smaller aromatic and aliphatic compounds are likely formed during the process. researchgate.net

Bioremediation and Microbial Degradation of this compound

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing dyes like this compound. This process utilizes the metabolic potential of microorganisms, such as bacteria and fungi, to break down complex dye molecules. nih.govnih.gov

Studies on other Indanthrene and vat dyes have demonstrated the potential of microbial degradation. For instance, a bacterial consortium of Bacillus flexus, Proteus mirabilis, and Pseudomonas aeruginosa has been shown to effectively decolorize Indanthrene Blue RS. nih.gov Similarly, bacterial isolates from textile mill effluents have shown the capacity to decolorize various vat dyes, including vat black, brown, and red.

Enzymatic Biotransformation Mechanisms

The microbial degradation of dyes is primarily an enzymatic process. Microorganisms secrete extracellular enzymes that can break down the complex dye structures into smaller, less harmful compounds. nih.gov The enzymatic transformation of synthetic dyes is considered a promising technology as it does not produce the large amounts of sludge associated with conventional physical and chemical treatments. nih.govresearchgate.net

Oxidative Enzymes (Laccases, Peroxidases) in Chromophore Breakdown

The breakdown of the chromophore of anthraquinone dyes like this compound is primarily achieved through the action of oxidative enzymes, such as laccases and peroxidases. acs.org These enzymes are commonly produced by white-rot fungi and some bacteria. researchgate.net

Laccases (EC 1.10.3.2) are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic aromatic compounds, making them effective in degrading various synthetic dyes. nih.gov The laccase-mediated degradation of dyes can be described by Michaelis-Menten kinetics. uminho.ptresearchgate.net The efficiency of laccase can be enhanced by the presence of redox mediators, such as 1-hydroxybenzotriazole (B26582) (HBT). nih.gov

Peroxidases (EC 1.11.1.7) , such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H2O2). dergipark.org.tr Horseradish peroxidase (HRP) has also been shown to be effective in the decolorization of anthraquinonic dyes. nih.gov The degradation pathway of anthraquinone dyes by peroxidases can involve hydroxylation and the opening of the aromatic rings, leading to the formation of smaller molecules like phthalic acid. nih.govresearchgate.net

The following table summarizes the efficiency of different oxidative enzymes in the degradation of anthraquinone dyes, providing an insight into the potential for this compound bioremediation.

| Enzyme | Dye (Class) | Degradation/Decolorization Efficiency | Reference |

| Lignin Peroxidase (with HOBt mediator) | Remazol Brilliant Blue R (Anthraquinone) | 26% after 24 hours | dergipark.org.tr |

| Horseradish Peroxidase | Acid Violet 109 (Anthraquinone) | 55.1% within 30 minutes | doaj.org |

| DyP-type Peroxidase | Reactive Blue 5 (Anthraquinone) | Leads to formation of phthalic acid | nih.gov |

| This table presents data from studies on various anthraquinone dyes to illustrate the general efficacy of oxidative enzymes. |

Characterization of Microbial Consortia for this compound Degradation

The biodegradation of complex and recalcitrant dyes like this compound, an anthraquinone vat dye, is often more efficiently achieved by mixed microbial consortia rather than by individual microbial strains. frontiersin.org These consortia consist of various microorganisms that work synergistically, where the metabolic products of one organism can be utilized by another, leading to a more complete degradation of the dye molecule. frontiersin.org

Research into the microbial degradation of anthraquinone dyes has identified several bacterial genera that are commonly found in effective consortia. These include species of Pseudomonas, Bacillus, Klebsiella, Aeromonas, Shewanella, Rhodococcus, and Staphylococcus. nih.gov For instance, a consortium of Bacillus flexus, Proteus mirabilis, and Pseudomonas aeruginosa has demonstrated enhanced decolorization of Indanthrene Blue RS, another anthraquinone dye. nih.gov Similarly, a consortium containing Klebsiella sps, Acinetobacter sps, Citrobacter sps, Bacillus cereus, and Bacillus subtilis has been shown to be effective in degrading other anthraquinone dyes like Acid Blue 25 and Reactive Blue 19. researchgate.net

The synergistic action within these consortia is crucial for breaking down the complex structure of anthraquinone dyes. frontiersin.org The degradation process typically begins with a reduction reaction catalyzed by reductases, which cleaves the conjugated dye bonds. nih.gov Subsequently, the resulting aromatic hydrocarbons are further broken down into simpler compounds and can eventually be mineralized to carbon dioxide and water under aerobic conditions. nih.gov The enzymes involved in this process, such as peroxidases and reductases, are often produced by different members of the consortium, highlighting the importance of microbial diversity for effective degradation. nih.govresearchgate.net

Optimization of Bioremediation Conditions (pH, Temperature, Nutrient Availability)

The efficiency of microbial degradation of this compound is significantly influenced by environmental and nutritional parameters. Optimizing these conditions is crucial for enhancing the metabolic activity of the microbial consortia and, consequently, the rate and extent of dye degradation.

pH: The pH of the medium is a critical factor affecting both the growth of microorganisms and the activity of the enzymes responsible for dye degradation. For the bacterial degradation of anthraquinone dyes, the optimal pH for color removal is generally in the neutral to slightly alkaline range, typically between 6.0 and 8.0. nih.gov Some studies have reported optimal decolorization at a pH as high as 8.0 for certain anthraquinone dyes. researchgate.net Deviations from the optimal pH range can lead to a rapid decrease in the decolorization rate due to the denaturation of enzymes or inhibition of microbial growth. nih.gov

Temperature: Temperature plays a vital role in the kinetics of enzymatic reactions and microbial metabolism. The optimal temperature for the bioremediation of most textile dyes by bacterial consortia is generally in the mesophilic range, between 30°C and 40°C. researchgate.net For example, a study on the degradation of other anthraquinone dyes found the optimal temperature to be 37°C. researchgate.net Temperatures above or below this range can negatively impact microbial activity and enzyme stability, leading to reduced degradation efficiency. jmbfs.org

Nutrient Availability: The presence of suitable carbon and nitrogen sources is often necessary to support the growth and metabolic activity of the microorganisms involved in dye degradation. While some microbes can utilize the dye as a sole carbon source, in many cases, co-metabolism with an additional, more easily metabolizable carbon source like glucose is required. nih.gov Similarly, a nitrogen source, such as yeast extract, is often added to the medium to enhance microbial growth and, consequently, dye degradation. jmbfs.org The optimal concentrations of these nutrients need to be determined for specific microbial consortia and target dyes to achieve maximum degradation efficiency. jmbfs.org

Interactive Data Table: General Optimized Conditions for Anthraquinone Dye Bioremediation

| Parameter | Optimal Range | Notes |

| pH | 6.0 - 8.0 | Can vary depending on the specific microbial consortium. |

| Temperature | 30°C - 40°C | Mesophilic conditions are generally favored by dye-degrading bacteria. |

| Carbon Source | Varies | Often requires a co-substrate like glucose. |

| Nitrogen Source | Varies | Yeast extract is a commonly used nitrogen source. |

Metabolomic Profiling of Microbial Degradation Products

Metabolomic profiling is a powerful tool for elucidating the biodegradation pathways of complex organic compounds like this compound. By identifying the intermediate metabolites produced during microbial degradation, it is possible to understand the step-by-step breakdown of the dye molecule. This information is crucial for assessing the detoxification of the dye and ensuring that the degradation process does not lead to the formation of more toxic byproducts.

The microbial degradation of anthraquinone dyes typically involves a series of enzymatic reactions. nih.gov The initial step is often the reductive cleavage of the chromophoric group by enzymes such as reductases. nih.gov This is followed by the breakdown of the resulting aromatic structures by other enzymes like peroxidases. researchgate.net

Several analytical techniques are employed for the identification and characterization of these metabolites, including:

High-Performance Liquid Chromatography (HPLC): Used to separate the different components in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of a wide range of non-volatile and thermally labile compounds. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the detailed structure of the metabolites. researchgate.net

Chemical Degradation Processes in Aqueous and Environmental Systems

Hydrolytic Stability under Varying pH Conditions

Vat dyes, including this compound, are characteristically insoluble in water. inflibnet.ac.in Their application in dyeing processes requires a chemical reduction step, typically with sodium hydrosulfite in an alkaline medium, to convert them into a water-soluble "leuco" form that can be absorbed by textile fibers. inflibnet.ac.in This inherent insolubility in their original state suggests a high degree of hydrolytic stability under neutral pH conditions.

However, the stability of vat dyes can be influenced by pH, particularly under the alkaline conditions used in the dyeing process. china-dyestuff.com While the dye molecule itself is generally stable, the dyeing process involves a competing reaction of hydrolysis, especially at higher temperatures. textiletuts.com In the context of reactive dyes, which share some application principles with vat dyes in terms of alkaline conditions, higher pH levels are known to increase the rate of hydrolysis. china-dyestuff.comtextileapex.com For vat dyes, maintaining the correct alkaline pH is crucial for keeping the dye in its soluble leuco form; however, excessively high pH or temperature can promote unwanted side reactions. inflibnet.ac.in

The study of hydrolysis kinetics for reactive dyes has shown that the rate of hydrolysis is significantly dependent on both pH and temperature. researchgate.netirjet.net While direct kinetic data for the hydrolysis of this compound is not widely published, the general principles governing the stability of dyes under varying pH and temperature suggest that significant hydrolysis is unlikely under typical environmental conditions (neutral pH and ambient temperature) due to its insolubility. Hydrolysis becomes a more relevant factor under the specific, highly alkaline, and often elevated temperature conditions of the dyeing process. textiletuts.com

Oxidative Degradation by Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). atlantis-press.com These processes are particularly effective for the degradation of complex and recalcitrant dye molecules like this compound, which are often resistant to conventional treatment methods. researchgate.net

Several AOPs have been shown to be effective in degrading anthraquinone dyes:

Ozonation (O₃): Ozone is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals. Studies have demonstrated that ozonation can achieve high decolorization efficiency for anthraquinone dyes in a relatively short time. atlantis-press.com

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): The Fenton process involves the reaction of ferrous ions with hydrogen peroxide to generate hydroxyl radicals. The efficiency of this process can be enhanced by the application of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and the generation of additional hydroxyl radicals. iwaponline.com

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation is another effective method for generating hydroxyl radicals for dye degradation. researchgate.net

Sulfate (B86663) Radical-Based AOPs (SR-AOPs): These processes utilize persulfates (peroxydisulfate or peroxymonosulfate) activated by heat, UV light, or transition metals to generate sulfate radicals (SO₄•⁻), which are also powerful oxidants. researchgate.net

The degradation of anthraquinone dyes by AOPs typically involves the attack of hydroxyl or sulfate radicals on the aromatic rings of the dye molecule, leading to the cleavage of the chromophore and subsequent mineralization into carbon dioxide, water, and inorganic ions. atlantis-press.com The effectiveness of AOPs depends on various factors, including the pH of the solution, the concentration of the oxidant and catalyst, the intensity of UV radiation, and the initial dye concentration. researchgate.net

Interactive Data Table: Comparison of AOPs for Anthraquinone Dye Degradation

| AOP Method | Oxidizing Species | Advantages | Disadvantages |

| Ozonation | O₃, •OH | High efficiency, no sludge production | High operational cost, ozone instability |

| Fenton Process | •OH | Relatively low cost, effective | pH dependent, sludge production (iron hydroxide) |

| Photo-Fenton | •OH | Higher efficiency than Fenton | Requires UV source, pH dependent |

| UV/H₂O₂ | •OH | No sludge production | Requires UV source, H₂O₂ cost |

| SR-AOPs | SO₄•⁻ | Effective over a wider pH range | Cost of persulfates |

Environmental Transport and Persistence of this compound

The environmental transport and persistence of a chemical compound are determined by its physical and chemical properties, as well as the environmental conditions to which it is exposed. For this compound, a vat dye, its high molecular weight and insolubility in water are key factors governing its environmental fate. inflibnet.ac.in

Transport: Due to their very low water solubility, vat dyes have a low potential for transport in the aqueous phase. sdinternational.com If released into aquatic environments, they are likely to adsorb to suspended solids and sediments rather than remaining dissolved in the water column. This reduces their mobility in surface waters and limits their potential to leach into groundwater. The transport of vat dyes in the environment is more likely to occur through the movement of contaminated soil particles or sediments.

Persistence: Vat dyes are known for their high stability and resistance to degradation, which is a desirable property for their application in textiles, ensuring colorfastness. tiankunchemical.com However, this stability also translates to high persistence in the environment. The complex polycyclic aromatic structure of anthraquinone dyes makes them resistant to microbial degradation under many conditions. nih.gov While certain microbial consortia can degrade these dyes, the process can be slow, and complete mineralization may not always be achieved. nih.gov

The persistence of vat dyes in soil and sediment can lead to long-term contamination. Their low volatility means that transport through the atmosphere is not a significant pathway. The primary concern regarding their environmental fate is their accumulation in soils and sediments, where they may have long-term impacts on the local ecosystem. The environmental impact of vat dyeing also includes the chemical waste generated during the application process, such as high concentrations of alkalis and reducing agents, which require careful management and disposal. sdinternational.com

Adsorption to Soil and Sediment Matrices

The adsorption of dyes to soil and sediment is a critical process governing their mobility and bioavailability in the environment. Vat dyes, including those of the thioindigo (B1682309) class, are generally characterized by their low water solubility in their oxidized pigment form, which suggests a strong tendency to partition from the aqueous phase to solid matrices like soil and sediment. nih.govtextilelearner.net This process is influenced by various factors, including the physicochemical properties of the dye, the characteristics of the soil or sediment (such as organic matter content, clay content, and pH), and the prevailing environmental conditions. nih.gov

The adsorption behavior of dyes is often described using isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. Research on the adsorption of various synthetic dyes has shown that both models can be applicable depending on the specific dye and adsorbent. researchgate.netresearchgate.net

Table 1: Representative Freundlich Isotherm Parameters for a Vat Dye on River Sediment (Data for Vat Yellow 2 is used as an analogue for this compound)

| Parameter | Value | Interpretation |

| Freundlich Constant (Kf) | Value not specified in abstract | Indicates the adsorption capacity of the sediment for the dye. A higher value suggests stronger adsorption. |

| Freundlich Exponent (1/n) | Value not specified in abstract | Relates to the favorability of the adsorption process. A value between 0 and 1 indicates favorable adsorption. |

Source: Adapted from a study on the sorption of various dyes on river sediments. researchgate.net

The strong adsorptive tendency of vat dyes implies that once released into the environment, this compound is likely to be found predominantly in soil and sediment rather than in the water column.

Leaching Potential in Aquatic and Terrestrial Systems

The leaching potential of a chemical refers to its likelihood of moving through the soil profile and potentially contaminating groundwater. This mobility is inversely related to its adsorption to soil particles. iasrdconferences.com Chemicals that are strongly adsorbed, like many vat dyes, are expected to have a low leaching potential. nih.gov

Given the anticipated strong adsorption of this compound to soil and sediment, as discussed in the previous section, its mobility in both terrestrial and aquatic systems is expected to be limited. The insoluble nature of the pigment form of the dye further reduces its potential for leaching. textilelearner.net Once bound to soil or sediment particles, the dye is less likely to be transported by water flow through the soil column into underlying aquifers.

Factors that could potentially influence the leaching of this compound include:

Soil Type: Soils with higher organic matter and clay content will exhibit stronger adsorption and therefore lower leaching. iasrdconferences.com

pH: The pH of the soil and water can influence the surface charge of both the dye and the soil particles, potentially affecting adsorption-desorption equilibria. nih.gov

Presence of Organic Solvents: While the dye itself is largely insoluble in water, the presence of other organic pollutants could potentially act as co-solvents and increase its mobility, although this is speculative without specific research.

In the absence of direct experimental data on the leaching of this compound, it is reasonable to infer a low leaching potential based on the general properties of vat dyes.

Bioconcentration and Bioaccumulation Potential (at an environmental, not human, level)

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water, leading to a higher concentration in the organism than in the water. Bioaccumulation is a broader term that includes uptake from all sources, including food. The potential for a substance to bioconcentrate is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state.

There is a general concern about the environmental impact of synthetic dyes, as they can be toxic, mutagenic, and carcinogenic. nih.gov The discharge of dye-containing effluents can lead to aesthetic pollution of water bodies and can also have adverse effects on aquatic ecosystems. nih.gov Some dyes and their degradation products have the potential to bioaccumulate in aquatic organisms, leading to biomagnification in the food chain. nih.gov

For this compound, its low water solubility would generally suggest a lower bioavailability for uptake from water by aquatic organisms. However, compounds with low water solubility are often lipophilic (fat-soluble), which can lead to accumulation in the fatty tissues of organisms. Without specific experimental data on the BCF of this compound or closely related thioindigo dyes, a definitive assessment of its bioconcentration potential is not possible.

Studies on the toxicity of vat dyes to aquatic organisms have been conducted. For instance, one study investigated the toxicity of a red vat dye on earthworms and found it to be the most toxic among the tested dyes. iosrphr.org Another study noted that anthraquinone dyes, a class to which some vat dyes belong, are considered among the most toxic. nih.gov While toxicity does not directly equate to bioconcentration, it highlights the potential for adverse ecological effects.

Table 2: General Environmental Concerns for Vat Dyes in Aquatic Systems

| Environmental Aspect | General Concern for Vat Dyes |

| Persistence | Generally high due to their stable chemical structure. nih.gov |

| Toxicity to Aquatic Life | Can be toxic to various organisms, including fish and invertebrates. nih.goviosrphr.org |

| Bioaccumulation Potential | Possible due to lipophilicity, but limited by low water solubility. Specific data is lacking. |

Analytical Monitoring of this compound and Its Metabolites in Environmental Samples

The detection and quantification of dyes and their degradation products in environmental samples such as water, soil, and sediment are crucial for assessing their environmental fate and impact. For compounds like this compound, which are present at low concentrations in complex matrices, sensitive and selective analytical methods are required.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of dyes. researchgate.nethitachi-hightech.com For the analysis of indigoid dyes, which are structurally related to the thioindigo class of this compound, HPLC coupled with a photodiode array (PDA) detector has been shown to be effective. researchgate.net This method allows for the separation of different dye components in a mixture and their identification and quantification based on their retention times and UV-visible absorption spectra.

A typical analytical procedure for determining this compound in environmental samples would involve the following steps:

Sample Collection and Preparation: This includes collecting representative samples of water, soil, or sediment.

Extraction: The dye needs to be extracted from the solid matrix (soil or sediment) using a suitable organic solvent. For water samples, a pre-concentration step, such as solid-phase extraction (SPE), might be necessary.

Analysis by HPLC-PDA: The extract is then injected into an HPLC system. A reversed-phase column is commonly used for the separation of organic compounds like dyes. The mobile phase composition is optimized to achieve good separation of the target analyte from other components in the sample. The PDA detector allows for the monitoring of the absorbance at multiple wavelengths, which is useful for identifying the dye and its potential metabolites based on their characteristic spectra.

Quantification: The concentration of the dye is determined by comparing the peak area in the chromatogram to a calibration curve prepared using standards of known concentrations.

Table 3: Key Parameters for a Hypothetical HPLC-PDA Method for this compound

| Parameter | Typical Condition/Setting |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (octadecylsilyl) |

| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like an acid or buffer. |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | Set at the maximum absorbance wavelength (λmax) of this compound in the chosen mobile phase. |

| Quantification | External standard calibration |

This table is illustrative of a common approach for dye analysis and is not based on a specific published method for this compound.

The development of such analytical methods is essential for monitoring the presence and persistence of this compound in the environment and for understanding its degradation pathways.

Interactions of Indanthrene Red Brown 5rf with Substrates and Advanced Materials

Adsorption and Binding Mechanisms of Indanthrene Red Brown 5RF to Textile Fibers

The application of this compound, like other vat dyes, to cellulosic fibers such as cotton is a multi-step process involving a reversible reduction-oxidation reaction. wikipedia.orgascensusspecialties.com The dye in its pigment form is insoluble in water. inflibnet.ac.intaylorandfrancis.com To facilitate its application, it is chemically reduced in an alkaline medium, typically using sodium dithionite (B78146), into its water-soluble "leuco" form. wikipedia.orgnih.gov This soluble leuco-vat anion has a strong affinity for the textile fibers, allowing it to be adsorbed onto and diffuse into the fiber structure. inflibnet.ac.inp2infohouse.org Following this adsorption phase, the dye is re-oxidized back to its original insoluble pigment form, effectively trapping it within the fiber matrix. ascensusspecialties.comp2infohouse.org This process ensures high fastness to washing. researchgate.net

The strong affinity between this compound and cellulosic fibers is largely dictated by its molecular characteristics and the surface chemistry of the substrate.

Molecular Planarity and Size: As a large anthraquinone (B42736) derivative, this compound possesses a rigid and planar molecular structure. This geometry maximizes the contact area with the linear, flat cellulose (B213188) polymer chains of cotton fibers.

Intermolecular Forces: The primary binding forces are strong van der Waals forces, which are significant due to the large surface area of the dye molecule. researchgate.net These non-polar interactions are crucial for the substantivity of the dye to the fiber.

Hydrogen Bonding: Although secondary to van der Waals forces, hydrogen bonding can also contribute to the dye-fiber interaction, particularly with the hydroxyl groups present on the cellulose surface. researchgate.net

The combination of these factors results in a high affinity of the leuco form for the fiber, ensuring efficient uptake from the dyebath.

Adsorption Kinetics: Kinetic models are used to analyze the rate at which the dye is adsorbed by the fiber. The pseudo-second-order model is often found to best describe the chemisorption processes involved in dye adsorption. researchgate.netmdpi.commdpi.com

| Kinetic Model | Equation | Parameters | Description |

|---|---|---|---|

| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1/2.303)t | qe (mg/g): Adsorption capacity at equilibrium.

| Assumes the rate of adsorption is proportional to the number of unoccupied sites. Often applied to the initial stages of adsorption. |

| Pseudo-Second-Order | t/qt = 1/(k2qe2) + t/qe | k2 (g/mg·min): Rate constant. | Assumes the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between adsorbent and adsorbate.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3Oj8VdGvMbbgZMjHJk4O5W5cIMuolof55i3C0Mm5NljCKNOypv709tKNehNiGmqg1vMMw1ubnPOnkb6Uo49pN6hqYRxa0zfp46Hr9ODoO7RqMnA6s7a3CsCfWaL0rERHUfTs%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHV5NlNQWPCzELd0NJqxrIYz-KeL1lUm6cW9GCCkUpMYT-lIWvQPDb6TnjO1pf519aSS6BHfDMFF58z6TC1hJe75UJuTyZrZNI0is_zW2QRFdUMhcBOdWqp7s7tkEvva3lK0oux)] |

Adsorption Thermodynamics: Thermodynamic parameters determine the spontaneity and nature of the adsorption process. These are calculated from the variation of the equilibrium constant with temperature.

| Thermodynamic Parameter | Equation | Interpretation of Value |

|---|---|---|

| Gibbs Free Energy (ΔG°) | ΔG° = -RT ln(Kc) | Negative (ΔG° < 0): Spontaneous process.

|

| Enthalpy (ΔH°) | ln(Kc) = (ΔS°/R) - (ΔH°/RT) | Negative (ΔH° < 0): Exothermic process (adsorption decreases with increasing temperature).[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHV5NlNQWPCzELd0NJqxrIYz-KeL1lUm6cW9GCCkUpMYT-lIWvQPDb6TnjO1pf519aSS6BHfDMFF58z6TC1hJe75UJuTyZrZNI0is_zW2QRFdUMhcBOdWqp7s7tkEvva3lK0oux)] Positive (ΔH° > 0): Endothermic process (adsorption increases with increasing temperature). |

| Entropy (ΔS°) | Positive (ΔS° > 0): Increased randomness at the solid-liquid interface. Negative (ΔS° < 0): Decreased randomness at the solid-liquid interface. |

For many dye-cellulose systems, the adsorption process is found to be spontaneous and exothermic. researchgate.netmdpi.com

Investigation of this compound in Polymer Matrices

Anthraquinone dyes, the class to which this compound belongs, are not limited to textile applications. They are investigated for use in various polymer matrices to create functional materials. Their inherent stability makes them suitable for coloring synthetic polymers like polyamides. beilstein-journals.org

Fundamental Studies on Dye Aggregation and Dispersion Behavior

Vat dyes like this compound exhibit a strong tendency to aggregate in aqueous solutions. textilelearner.net This phenomenon is driven by the hydrophobic nature of the large, planar aromatic molecules, which seek to minimize their contact with water. blogspot.com

Mechanism of Aggregation: Dye molecules stack on top of one another, driven by van der Waals forces, to reduce the hydrophobic surface area exposed to water. blogspot.com The degree of aggregation is influenced by factors such as dye concentration, temperature, pH, and the presence of electrolytes. textilelearner.netcolorfuldyes.com Higher concentrations and ionic strengths promote aggregation, while higher temperatures tend to break up aggregates. textilelearner.netcolorfuldyes.com

Impact on Dyeing: Aggregation can be problematic during dyeing, as it reduces the effective concentration of individual dye molecules (monomers) available for adsorption. blogspot.com Large aggregates may diffuse more slowly and can lead to uneven dyeing or poor color yield. textilelearner.net Therefore, controlling the dyebath conditions to manage aggregation is crucial for achieving consistent and level dyeing.

Mechanistic Understanding of Color Fastness Properties

The excellent color fastness of this compound is a hallmark of anthraquinone vat dyes. wikipedia.orgtaylorandfrancis.com This durability stems from two main factors:

Insolubility: The final oxidized form of the dye is insoluble in water, preventing it from being washed out. researchgate.net

Physical Entrapment: The large, crystalline aggregates of the dye formed within the amorphous regions of the cellulosic fiber are physically trapped, further hindering their removal. p2infohouse.org

Despite their high lightfastness, all dyes, including vat dyes, can fade upon prolonged exposure to light, particularly UV radiation. The photofading of anthraquinone dyes is a complex process primarily involving photo-oxidation and, in some conditions, photoreduction. researchgate.net

Photo-oxidation: This is considered the main pathway for fading in the presence of air. researchgate.net The dye molecule absorbs light energy, promoting it to an excited state. This excited dye can then interact with oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals. These ROS can chemically attack the dye's chromophore (the part of the molecule responsible for color), leading to its destruction and a loss of color.

Photoreduction: In the absence of oxygen or deep within the fiber where oxygen is limited, photoreduction can occur. The excited dye molecule may abstract a hydrogen atom from the surrounding substrate (e.g., the cellulose fiber), leading to the formation of a colorless leuco-like compound. researchgate.net

The inherent stability of the anthraquinone structure contributes to its high resistance to photodegradation compared to other dye classes like azo dyes. beilstein-journals.orgncsu.edu The large aromatic system is efficient at dissipating absorbed energy without undergoing chemical reaction.

Mitigation Strategies: While the inherent structure of dyes like this compound provides excellent lightfastness, strategies to further enhance photostability often focus on limiting the generation or impact of ROS. This can include the use of UV absorbers in polymer applications or incorporating antioxidant functionalities that can quench reactive species before they damage the dye molecule.

Washfastness and Rubfastness at the Molecular Level

The exceptional fastness properties of this compound, a member of the anthraquinone vat dye class, are a primary reason for its application in textiles requiring high durability. These properties, specifically washfastness and rubfastness, are governed by the dye's molecular structure and its interactions with the substrate at a fundamental level.

Washfastness: A Function of Insolubility and Entrapment

The high resistance of this compound to washing stems from its aqueous insolubility in the final, oxidized state within the textile fibers. The vat dyeing process is key to achieving this. Initially, the insoluble pigment form of the dye is converted into a water-soluble "leuco" form through a process of chemical reduction in an alkaline bath. This soluble form is able to penetrate the amorphous regions of the cellulose fibers.

Once inside the fiber, the dye is "fixed" by oxidation, which reverts it to its original water-insoluble pigment form. This process effectively traps the large dye molecules within the polymer structure of the fiber. The large molecular size of this compound plays a crucial role in this physical entrapment.

At the molecular level, the primary forces contributing to the retention of the dye are:

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between the large, planar surface of the dye molecule and the cellulose polymer chains. The extensive aromatic structure of anthraquinone-based dyes like this compound provides a large surface area for these interactions, collectively contributing to the dye's affinity for the fiber.

Physical Entrapment: Following oxidation within the fiber, the dye molecules aggregate to form larger crystalline structures. These aggregates are physically too large to easily migrate out of the fiber's polymer network during washing.

The result is a dyeing with very high washfastness, as the dye molecules are not prone to dissolving in water and are physically held within the fiber matrix. Typical washfastness ratings for high-performance Indanthrene dyes are excellent, often achieving a grade of 4-5 on the standard 1-5 scale.

Rubfastness: The Importance of Surface Integrity

Rubfastness, or the resistance to color transfer upon rubbing, is another critical property. While vat dyes generally exhibit good rubfastness, this property is highly dependent on the dyeing process and the removal of any unfixed dye.

Poor rubfastness is primarily caused by the presence of dye particles loosely adhering to the surface of the fibers rather than being securely locked within. This can occur due to several factors at the molecular and microscopic level:

Surface Dye Aggregates: If the dyeing process is not optimized, some of the dye may be oxidized on the surface of the fabric before it has fully penetrated the fibers. These surface deposits are not anchored by intermolecular forces within the fiber and can be easily abraded.

Concentration Effects: In very deep shades, the high concentration of dye can lead to a greater likelihood of surface deposition, which can negatively impact rubfastness.

Floating Color: Inadequate soaping or washing after dyeing can leave behind "floating color," which includes unreacted dye or dye that has been oxidized on the surface. These particles are held by weak forces and are readily transferred by friction.

Therefore, achieving high rubfastness at the molecular level involves ensuring the maximum penetration of the soluble leuco dye into the fiber interior and the thorough removal of any residual surface dye during the post-dyeing washing process. The inherent insolubility of the oxidized this compound contributes to good rubfastness once the dye is properly fixed within the fibers.

Below is a data table representing typical fastness properties for high-performance Indanthrene dyes of this class.

| Property | Test Method | Typical Rating (1-5 Scale) | Molecular Basis |

| Washfastness | ISO 105-C06 | 4-5 | Water-insolubility of the oxidized dye within the fiber; physical entrapment of large dye molecules. |

| Rubfastness (Dry) | ISO 105-X12 | 4 | Strong intermolecular forces and physical entrapment of the dye within the fiber, minimizing surface dye. |

| Rubfastness (Wet) | ISO 105-X12 | 3-4 | High degree of dye fixation within the fiber, though water can act as a lubricant for the removal of any minimal surface particles. |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound this compound. While computational methods are widely applied to various classes of dyes, dedicated research detailing the electronic structure, spectroscopic properties, molecular interactions, and reactivity of this particular vat dye is not readily accessible. Consequently, a detailed analysis as outlined by the requested topics cannot be constructed based on current research findings.

Theoretical and computational chemistry provides invaluable insights into the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) are powerful tools for understanding and predicting the properties of dyes. However, the application of these specific techniques to this compound has not been documented in the public research domain.

This absence of targeted research means that specific data on its quantum chemical calculations, simulated absorption and emission spectra, dye-solvent and dye-substrate interactions, and computational predictions of its reactivity and stability are unavailable. Generating an article on these topics would require dedicated computational studies to be performed on this compound. Without such foundational research, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, until specific computational investigations are conducted and published for this compound, a comprehensive and scientifically accurate article on its theoretical and computational chemistry, as per the specified detailed outline, cannot be written.

Theoretical and Computational Chemistry Approaches for Indanthrene Red Brown 5rf

In Silico Design of Novel Indanthrene Analogues with Targeted Properties

The rational design of novel pigment molecules has been significantly advanced by in silico methodologies, which allow for the prediction of molecular properties before undertaking costly and time-consuming laboratory synthesis. For a complex polycyclic aromatic compound like Indanthrene Red Brown 5RF, computational chemistry provides a powerful toolkit to design novel analogues with specifically targeted characteristics. This process involves creating a virtual library of candidate molecules by systematically modifying the core structure of this compound and then using computational screening to identify the most promising derivatives for experimental validation.

The primary goal in designing new analogues is to enhance key performance properties. These targeted properties often include improved color characteristics, such as specific shades or higher tinting strength; increased stability and durability, particularly lightfastness and weather resistance; and better compatibility with binder systems in paint or polymer formulations.

Several computational techniques are central to this design workflow:

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are fundamental for predicting the electronic structure and, consequently, the optical properties of dye and pigment molecules. nih.govnih.govresearchgate.net By performing TD-DFT calculations on proposed analogues of this compound, researchers can predict their UV-Vis absorption spectra. This allows for the direct correlation between chemical structure—such as the addition of electron-donating or electron-withdrawing groups at various positions on the aromatic core—and the resulting color. acs.org The predicted maximum absorption wavelength (λmax) serves as a primary screening filter for analogues with desired color profiles. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a statistical link between a molecule's chemical structure and its macroscopic properties. mdpi.com For pigment design, a QSAR model could be developed to predict properties like lightfastness or solubility based on a set of calculated molecular descriptors (e.g., molecular weight, surface area, electronic parameters). frontiersin.org A virtual library of this compound derivatives can be rapidly screened using such a model to prioritize candidates that are predicted to have high durability.

Table 1: Computational Methods for Designing Indanthrene Analogues This table is interactive. You can sort and filter the data.

| Targeted Property | Computational Method | Predicted Parameter | Rationale |

|---|---|---|---|

| Color Tuning | Time-Dependent Density Functional Theory (TD-DFT) | UV-Vis Absorption Spectrum (λmax) | Predicts the color of the molecule by calculating electronic transition energies. nih.gov |

| Lightfastness/Stability | Quantitative Structure-Activity Relationship (QSAR) | Stability Score / Degradation Rate | Correlates molecular descriptors with experimentally known stability data to predict durability. mdpi.comfrontiersin.org |

| Binder Compatibility | Molecular Docking | Binding Affinity / Energy | Simulates the interaction between the pigment and polymer matrix to gauge compatibility. sciopen.com |

| Solubility | Quantitative Structure-Property Relationship (QSPR) | Solubility Index | Predicts solubility in different media based on molecular structure. |

| Electronic Properties | Density Functional Theory (DFT) | HOMO/LUMO Energies | Determines the electron-donating/accepting character, influencing reactivity and color. acs.org |

Data Management and Sharing in Computational Chemistry Research on this compound

Effective data management and sharing are critical for ensuring the reproducibility, verification, and long-term value of computational chemistry research on compounds like this compound. The increasing complexity of simulations and the vast amounts of data generated necessitate a structured approach guided by the FAIR principles: Findable, Accessible, Interoperable, and Reusable. go-fair.orgnfdi4chem.de Adherence to these principles ensures that data are managed in a way that allows both humans and machines to discover and reuse them effectively, fostering collaboration and accelerating scientific progress. cam.ac.ukdotmatics.com

For computational studies on this compound, a comprehensive Data Management and Sharing Plan (DMSP) should be established at the outset of the project, as is often required by funding agencies. nih.govplos.org This plan outlines the types of data to be generated, the standards and formats to be used, and the strategies for preservation and dissemination.

Data Types and Standard Formats: Computational research on this compound generates a variety of data, including:

Input Files: Molecular geometries, basis sets, and calculation parameters.

Raw Output Files: Detailed results from quantum chemistry software packages, containing energies, wavefunctions, forces, and other calculated properties.

Processed Data: Extracted results such as optimized geometries, predicted spectra, and molecular orbital diagrams.

Metadata: Information describing the context of the data, including the specific analogue studied, the computational methods, and software versions used.

While a single universal standard for computational chemistry data is still lacking, several community-accepted formats can enhance interoperability. acs.org For molecular structures, formats like MOL or Structure Data Format (SDF) are common. For spectral data, JCAMP-DX is a well-established standard. datacc.orgnfdi4chem.de XML-based formats like the Chemical Markup Language (CML) are designed to be extensible and can store a wide range of chemical information. datacc.org It is considered best practice to archive the complete, raw output files from the simulation software, as these contain the most comprehensive information about the calculation.

Metadata for Reproducibility: Rich metadata is the cornerstone of FAIR data. go-fair.org For a computational study on an Indanthrene analogue, essential metadata includes:

Compound Identification: A globally unique and persistent identifier for the molecule, such as an IUPAC International Chemical Identifier (InChI). cam.ac.uk

Computational Details: The specific software and version used, the theoretical method (e.g., DFT functional, basis set), and all relevant calculation parameters. arxiv.org

Data Description: A clear description of the data files, what each contains, and the relationship between them.

Data Repositories and Dissemination: To ensure long-term accessibility and findability, research data should be deposited in a trusted digital repository. chemistryviews.org Publishing data solely as supplementary information in a journal article is no longer considered sufficient. Repositories provide stable, long-term storage and assign a persistent identifier, such as a Digital Object Identifier (DOI), to the dataset, making it independently citable. nfdi4chem.de